(2-Isobutyrylamino-acetylamino)-acetic acid

Beschreibung

BenchChem offers high-quality (2-Isobutyrylamino-acetylamino)-acetic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2-Isobutyrylamino-acetylamino)-acetic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

2-[[2-(2-methylpropanoylamino)acetyl]amino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N2O4/c1-5(2)8(14)10-3-6(11)9-4-7(12)13/h5H,3-4H2,1-2H3,(H,9,11)(H,10,14)(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZXKIWTUQWWSDX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)NCC(=O)NCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10389934 | |

| Record name | (2-Isobutyrylamino-acetylamino)-acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10389934 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

436096-89-8 | |

| Record name | (2-Isobutyrylamino-acetylamino)-acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10389934 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

An In-Depth Technical Guide to the Chemical Structure and Synthesis of N-isobutyryl-glycyl-glycine

Prepared for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of N-isobutyryl-glycyl-glycine, a modified dipeptide with potential applications in biochemical research and drug development. The document elucidates the chemical structure of the molecule and presents a detailed, field-proven methodology for its chemical synthesis. The synthesis protocol is designed as a self-validating system, emphasizing the rationale behind experimental choices to ensure reproducibility and high purity of the final compound. This guide is intended to serve as a practical resource for scientists engaged in peptide chemistry and the development of novel therapeutics.

Introduction: The Significance of N-Acylated Peptides

N-terminal acylation is a common post-translational modification that can significantly alter the biological activity, stability, and pharmacokinetic properties of peptides.[1] The addition of an acyl group, such as the isobutyryl moiety, can increase a peptide's resistance to enzymatic degradation by aminopeptidases, thereby prolonging its half-life in vivo.[1] Furthermore, N-acylation can influence a peptide's conformation and its ability to interact with biological targets. N-isobutyryl-glycyl-glycine, as a simple N-acylated dipeptide, serves as a valuable model compound for studying the effects of this modification and as a potential building block for more complex peptide-based drugs.

Chemical Structure and Properties

N-isobutyryl-glycyl-glycine is a derivative of the dipeptide glycyl-glycine, where the N-terminal amino group is acylated with an isobutyryl group.

Molecular Formula: C₈H₁₄N₂O₄

Molecular Weight: 202.21 g/mol

IUPAC Name: 2-(2-methylpropanamido)acetamido)acetic acid

The structure combines the flexible glycyl-glycine backbone with a branched, hydrophobic isobutyryl group. This combination of features may impart unique solubility and binding characteristics to the molecule.

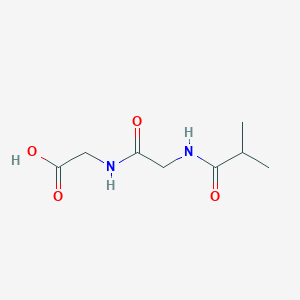

Structural Diagram

The chemical structure of N-isobutyryl-glycyl-glycine is depicted below.

Caption: Overall workflow for the synthesis of N-isobutyryl-glycyl-glycine.

Experimental Protocols

The synthesis of the dipeptide glycyl-glycine can be achieved by the hydrolysis of 2,5-diketopiperazine, which is formed by the condensation of glycine. [2] Materials:

-

Glycine

-

Glycerol

-

Sodium Hydroxide (NaOH)

-

Hydrochloric Acid (HCl)

-

Ethanol

-

Distilled water

Procedure:

-

Formation of 2,5-Diketopiperazine: In a round-bottom flask, suspend glycine in glycerol. Heat the mixture with stirring under reflux at a temperature of 175-180 °C. [2]The reaction progress can be monitored by the evolution of water.

-

Isolation of Intermediate: After the reaction is complete, cool the mixture and add distilled water. Refrigerate the mixture overnight to facilitate the precipitation of 2,5-diketopiperazine. [2]3. Filter the precipitate and wash it with ethanol to obtain the intermediate, 2,5-diketopiperazine. [2]4. Hydrolysis to Glycyl-glycine: Suspend the isolated 2,5-diketopiperazine in an aqueous solution of sodium hydroxide. Heat the mixture to induce hydrolysis of the cyclic dipeptide.

-

Neutralization and Precipitation: After hydrolysis is complete, cool the reaction mixture and carefully neutralize it by adding hydrochloric acid to a pH of approximately 6.0. [2]6. Add ethanol to the neutralized solution and refrigerate overnight to precipitate the glycyl-glycine. [2]7. Filter the product and wash it with ethanol until the washings are free of chloride ions (tested with silver nitrate solution). Dry the resulting white solid to obtain pure glycyl-glycine. [2] Rationale: This method provides a straightforward and scalable approach to synthesizing the dipeptide backbone without the need for protecting group chemistry at this stage. [2]

The N-terminal acylation of glycyl-glycine is performed using the Schotten-Baumann reaction, a well-established method for acylating amines. [3] Materials:

-

Glycyl-glycine

-

Isobutyryl chloride

-

Sodium hydroxide (NaOH)

-

Hydrochloric Acid (HCl)

-

Dichloromethane (DCM) or other suitable organic solvent

-

Distilled water

Procedure:

-

Dissolution of Glycyl-glycine: Dissolve the synthesized glycyl-glycine in an aqueous solution of sodium hydroxide. The alkaline conditions deprotonate the N-terminal amino group, rendering it nucleophilic.

-

Acylation: Cool the solution in an ice bath. Add isobutyryl chloride dropwise to the stirred solution. Maintain the pH of the reaction mixture in the alkaline range by the concurrent addition of a sodium hydroxide solution. The reaction is exothermic and should be controlled by slow addition and cooling.

-

Reaction Completion: Continue stirring the reaction mixture at room temperature for a few hours after the addition of isobutyryl chloride is complete to ensure the reaction goes to completion.

-

Acidification and Extraction: Acidify the reaction mixture with hydrochloric acid to a pH of approximately 2-3. This protonates the carboxylic acid group of the product, making it less water-soluble.

-

Extract the product into an organic solvent such as dichloromethane.

-

Purification: Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure to obtain the crude N-isobutyryl-glycyl-glycine.

Rationale: The Schotten-Baumann conditions are ideal for the acylation of water-soluble amines, as the reaction is fast and generally high-yielding. The use of a two-phase system (aqueous and organic) is not strictly necessary here as glycyl-glycine is water-soluble, but the principle of maintaining an alkaline pH to neutralize the HCl byproduct is crucial.

Purification and Characterization

Purification: The crude product can be further purified by recrystallization from a suitable solvent system, such as water-ethanol or ethyl acetate-hexane mixtures.

Characterization: The identity and purity of the synthesized N-isobutyryl-glycyl-glycine should be confirmed by a combination of analytical techniques:

| Technique | Expected Results |

| ¹H NMR | The spectrum should show characteristic peaks for the isobutyryl group (a doublet and a multiplet), the two methylene groups of the glycine residues, and the amide protons. |

| ¹³C NMR | The spectrum should show the expected number of carbon signals, including those for the carbonyl carbons of the amide and carboxylic acid groups, the methylene carbons, and the carbons of the isobutyryl group. |

| Mass Spectrometry (MS) | The mass spectrum should show a molecular ion peak corresponding to the calculated molecular weight of N-isobutyryl-glycyl-glycine (202.21 g/mol ). |

| High-Performance Liquid Chromatography (HPLC) | A single, sharp peak on the chromatogram would indicate a high degree of purity. |

Applications and Future Directions

N-isobutyryl-glycyl-glycine, and other N-acylated peptides, are of interest in several areas of research and development:

-

Drug Discovery: As stable peptide fragments, they can be incorporated into larger peptide-based drugs to improve their pharmacokinetic profiles.

-

Biochemical Probes: They can be used to study the substrate specificity of enzymes involved in peptide metabolism.

-

Biomarker Research: N-acylglycines, such as N-isobutyrylglycine, have been identified as human urinary metabolites, and their levels may be indicative of certain metabolic disorders. [4] Future research could focus on exploring the biological activities of N-isobutyryl-glycyl-glycine and its derivatives, as well as developing more efficient and environmentally friendly synthesis methods.

Conclusion

This technical guide has provided a detailed overview of the chemical structure and a robust synthesis protocol for N-isobutyryl-glycyl-glycine. By following the outlined procedures and rationale, researchers can confidently synthesize this valuable compound for their studies. The principles of peptide synthesis and modification described herein are broadly applicable to the creation of a wide range of novel peptide-based molecules for scientific and therapeutic applications.

References

-

Wikipedia. Glycylglycine. [Link]

-

Chemistry For Everyone. How Is Glycine Synthesized?. YouTube. [Link]

-

PubChem. Isobutyrylglycine | C6H11NO3. National Institutes of Health. [Link]

- Hoffmann, J. A., & Tilak, M. A. (1975). THE SUCCESSFUL SYNTHESIS OF GLYCYL-GLYCINE PEPTIDE BONDS VIA THE EXCESS MIXED ANHYDRIDE METHOD.

- Google Patents. (2010). Method for synthesizing glycylglycine. CN101759767A.

- Google Patents. (2020). Acylation process for preparation of n-substituted peptide. WO2020121071A1.

- Chen, Y., et al. (2014). Identification of lysine isobutyrylation as a new histone modification mark. Molecular & Cellular Proteomics, 13(1), 289-299.

- Ollivier, N., et al. (2006). N-Hydroxy and N-acyloxy peptides: synthesis and chemical modifications. Organic & Biomolecular Chemistry, 4(15), 2941-2953.

-

ResearchGate. (2020). Identification of Lysine Isobutyrylation as A New Histone Modification Mark. [Link]

- Roy, K., et al. (2012). Glycine acylation and trafficking of a new class of bacterial lipoprotein by a composite secretion system. eLife, 1, e00203.

-

Human Metabolome Database. Showing metabocard for Isobutyrylglycine (HMDB0000730). [Link]

-

AAPPTec. Planning a Peptide Synthesis. [Link]

- Zhang, K., et al. (2009). Lysine Propionylation and Butyrylation Are Novel Post-translational Modifications in Histones. Molecular & Cellular Proteomics, 8(3), 543–552.

- Long, D. A., & Truscott, T. G. (1968). Peptide kinetics. Part 8.—Acid-catalyzed hydrolysis of N-acyl glycines. Transactions of the Faraday Society, 64, 1866-1873.

- Lee, J., et al. (2017).

- Bantscheff, M., et al. (2011). Isobaric peptide termini labeling utilizing site-specific N-terminal succinylation. Analytical chemistry, 83(14), 5486–5494.

-

LifeTein. Modifications: N-Terminal Acetylation and C-Terminal Amidation. [Link]

- Vasan, S., & Kumar, V. (2014). Chemical Methods for Peptide and Protein Production. Molecules, 19(12), 20566–20594.

-

FooDB. Showing Compound Isobutyrylglycine (FDB022208). [Link]

Sources

No Published Research Applications Found for (2-Isobutyrylamino-acetylamino)-acetic acid

Despite a comprehensive search of scientific literature and chemical databases, no specific research applications, mechanisms of action, or established experimental protocols for the compound (2-Isobutyrylamino-acetylamino)-acetic acid, also known as N-isobutyryl-glycyl-glycine, have been identified.

Chemical suppliers list (2-Isobutyrylamino-acetylamino)-acetic acid as a laboratory chemical, suggesting its potential use as a synthetic building block or an intermediate in the synthesis of more complex peptides or other organic molecules. In this context, its isobutyryl group serves as a protecting group for the N-terminal amine of the glycyl-glycine dipeptide, allowing for specific chemical modifications at other sites of the molecule.

The broader class of N-acyl amino acids, to which this compound belongs, includes molecules with diverse biological roles. For instance, N-acyl glycines with long fatty acid chains are known to act as signaling molecules in the nervous system. However, the short-chain isobutyryl group in (2-Isobutyrylamino-acetylamino)-acetic acid makes it chemically distinct from these signaling lipids.

Without any available data on its biological effects or research uses, it is not possible to provide an in-depth technical guide on its application in research as requested. The absence of such information suggests that (2-Isobutyrylamino-acetylamino)-acetic acid may be a novel compound with yet-to-be-explored biological properties or a chemical intermediate that is not typically studied in isolation.

Further investigation into the synthetic pathways where this compound might be utilized could potentially shed light on its intended purpose in a research or drug discovery context. However, based on currently available information, a detailed guide on its research applications cannot be compiled.

An In-Depth Technical Guide to the Discovery and History of N-Acyl Dipeptides

Abstract

N-acyl dipeptides represent an emerging class of lipid signaling molecules, standing at the intersection of amino acid and fatty acid metabolism. While the broader family of N-acyl amides, particularly N-acyl amino acids (NAAAs), has been the subject of extensive research, N-acyl dipeptides are a newer frontier with significant therapeutic potential. This guide provides a comprehensive overview of the historical context of their discovery, the biochemical pathways governing their synthesis, their putative signaling mechanisms, and the state-of-the-art analytical methodologies required for their study. Structured for researchers, scientists, and drug development professionals, this document synthesizes foundational knowledge with technical protocols to serve as a definitive resource for entering this promising field.

The Genesis of a New Field: A Historical Perspective

The story of N-acyl dipeptides is not one of a single, seminal discovery but rather a logical and technological extension of the broader field of bioactive lipids. The true genesis of this research area can be traced to the groundbreaking discovery of the first endogenous cannabinoid, N-arachidonoyl ethanolamine (anandamide)[1]. This event ignited a wave of research into a diverse family of related lipid signaling molecules known as N-acyl amides[1].

Initial exploration in the late 1990s and early 2000s led to the identification of N-acyl amino acids (NAAAs) in mammalian tissues. A pivotal moment was the characterization of N-arachidonoyl glycine (NAGly) as an endogenous lipid in the nervous system, which was found to modulate pain and inflammation independently of classical cannabinoid receptors[2][3]. This discovery broadened the biological understanding of N-acyl amides, demonstrating that conjugating fatty acids to amino acids was a key biological strategy for generating signaling molecules[1][2].

The subsequent identification of a wide array of NAAAs, such as N-palmitoyl glycine, N-oleoyl serine, and N-stearoyl glycine, confirmed that a complex and varied "N-acylome" existed within mammalian physiology[3][4][5]. The expansion of this lipid family was largely driven by advancements in analytical chemistry, particularly the application of high-sensitivity mass spectrometry and lipidomics platforms, which allowed for the detection and characterization of these low-abundance molecules in complex biological matrices[6].

The discovery of N-acyl dipeptides is the most recent chapter in this history. As analytical techniques became more sophisticated, researchers began to identify molecules where fatty acids were conjugated not just to single amino acids, but to dipeptides. These findings, while still emerging, suggest an even greater diversity and complexity in this class of signaling lipids than previously understood.

Biosynthesis and Metabolism: The Enzymatic Machinery

The synthesis of N-acyl dipeptides is believed to leverage the same enzymatic pathways responsible for the well-characterized biosynthesis of N-acyl amino acids. This process involves the condensation of a fatty acid (typically activated as an acyl-CoA) with the N-terminal amine of a dipeptide. Two key enzymes, operating in distinct cellular compartments, are central to this pathway: Peptidase M20 Domain Containing 1 (PM20D1) and Fatty Acid Amide Hydrolase (FAAH).

2.1 PM20D1: The Extracellular Synthase PM20D1 is a secreted, bidirectional enzyme that is considered the primary regulator of circulating N-acyl amino acids[7][8]. Operating in the extracellular space, it catalyzes both the synthesis of N-acyl amino acids from free fatty acids and amino acids, and their reverse hydrolysis[8]. It is highly probable that PM20D1 also accepts dipeptides as substrates for N-acylation, given its known promiscuity with various amino acid head groups. This extracellular synthesis pathway suggests that N-acyl dipeptides could be generated systemically and act as hormone-like signals.

2.2 FAAH: The Intracellular Counterpart Fatty Acid Amide Hydrolase (FAAH) is an intracellular serine hydrolase primarily known for degrading anandamide. However, it also possesses bidirectional activity and can synthesize NAAAs within the cell[7]. FAAH has a more restricted substrate scope compared to PM20D1 but provides a mechanism for the intracellular production and regulation of N-acylated compounds[7]. Its role in N-acyl dipeptide synthesis is plausible, particularly for molecules intended for intracellular or paracrine signaling.

The interplay between these two enzymes suggests a sophisticated spatial regulation of N-acyl signaling molecules, a model that likely extends to N-acyl dipeptides.

Methodologies for N-Acyl Dipeptide Research

The study of endogenous N-acyl dipeptides requires specialized and highly sensitive analytical techniques due to their lipid nature and typically low concentrations in biological tissues. The workflow generally involves robust extraction from a complex matrix followed by analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

4.1 Experimental Protocol: Extraction and Analysis from Brain Tissue

This protocol provides a generalized method for the extraction and analysis of N-acyl dipeptides from brain tissue, adapted from established peptidomics and metabolomics workflows.[9][10][11]

Causality Behind Experimental Choices:

-

Heat Stabilization: Brain tissue is rich in proteases and peptidases that can rapidly degrade endogenous peptides post-mortem. Immediate heat stabilization (e.g., via focused microwave irradiation or rapid heating) is crucial to inactivate these enzymes and preserve the authentic peptidome.[9]

-

Two-Phase Extraction: N-acyl dipeptides have both hydrophobic (acyl chain) and hydrophilic (dipeptide) properties. A biphasic extraction using an organic solvent (e.g., ethyl acetate or methyl-tert-butyl ether) and an aqueous buffer ensures the efficient recovery of this amphipathic class of molecules.[9]

-

Derivatization (Optional but Recommended): To improve ionization efficiency and chromatographic retention, especially for low-abundance species, chemical derivatization of the C-terminal carboxyl group can be employed.[10][12]

-

High-Resolution MS/MS: Accurate mass measurement is essential for confident identification, while tandem MS (MS/MS) provides structural fragmentation data to confirm the sequence of the dipeptide and the identity of the acyl chain.[6]

Step-by-Step Methodology:

-

Tissue Harvesting and Stabilization:

-

Harvest brain tissue from the subject rapidly.

-

Immediately stabilize the tissue to inactivate enzymatic activity. A preferred method is conductive heat stabilization or focused microwave irradiation. If unavailable, immediately flash-freeze the tissue in liquid nitrogen and store at -80°C.[9] Self-Validation: Comparing heat-stabilized vs. non-stabilized samples will show a marked decrease in degradation products and an increase in intact peptides.

-

-

Homogenization and Extraction:

-

Weigh the frozen, stabilized tissue (typically 50-100 mg).

-

Add 10 volumes of ice-cold homogenization buffer (e.g., 10:1 v/w of buffer to tissue). A suitable buffer is a detergent-based buffer for efficient protein and lipid extraction.[11]

-

Homogenize the tissue using a mechanical homogenizer on ice until no visible tissue fragments remain.

-

Transfer the homogenate to a new tube. Add an equal volume of an organic solvent (e.g., ethyl acetate containing an internal standard).

-

Vortex vigorously for 2 minutes to ensure thorough mixing and phase partitioning.

-

Centrifuge at >10,000 x g for 15 minutes at 4°C to separate the aqueous and organic layers.

-

-

Sample Cleanup:

-

Carefully collect the organic (upper) and aqueous (lower) phases into separate tubes.

-

Dry the organic phase under a gentle stream of nitrogen.

-

The aqueous phase can be further cleaned using solid-phase extraction (SPE) with a C18 cartridge to capture peptides and remove salts.

-

Reconstitute the dried organic extract and the eluted SPE fraction in a suitable solvent for LC-MS analysis (e.g., 50% acetonitrile/water with 0.1% formic acid).

-

-

LC-MS/MS Analysis:

-

Inject the reconstituted sample onto a reverse-phase C18 analytical column.

-

Use a gradient elution from a low organic mobile phase (e.g., water with 0.1% formic acid) to a high organic mobile phase (e.g., acetonitrile with 0.1% formic acid) to separate the analytes.

-

Analyze the eluent using a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) operating in positive ion mode.

-

Set the instrument to perform data-dependent acquisition (DDA), where the most abundant precursor ions in a full MS scan are selected for fragmentation (MS/MS).[6][10] Self-Validation: The presence of characteristic fragment ions (e.g., b- and y-ions for the peptide backbone, and neutral loss of the fatty acid) in the MS/MS spectrum validates the identification.

-

Future Directions and Therapeutic Potential

The field of N-acyl dipeptides is in its infancy, and the opportunities for discovery are vast. Key future directions include:

-

Comprehensive Identification: Utilizing advanced peptidomics and lipidomics to identify the full spectrum of endogenous N-acyl dipeptides in various tissues and disease states.[6]

-

Receptor Deorphanization: Identifying the specific GPCRs or other cellular receptors that are activated by these novel lipids.

-

Elucidation of Physiological Roles: Moving beyond discovery to understand the precise biological functions of these molecules in health and disease, including their roles in metabolic disorders, neuroscience, and immunology.

-

Therapeutic Development: The structural diversity of N-acyl dipeptides makes them attractive candidates for drug development. Their unique structures could be optimized to create potent and selective agonists or antagonists for therapeutic targets, potentially with improved pharmacokinetic properties over their NAAA counterparts.

Conclusion

The discovery of N-acyl dipeptides represents a natural evolution in our understanding of lipid signaling, building upon the foundational work on anandamide and N-acyl amino acids. While much of their biology remains to be uncovered, the available evidence strongly suggests they are a diverse and functionally important class of endogenous molecules. The combination of their unique chemical structures and the sophisticated enzymatic machinery that regulates them points to a significant role in intercellular communication. Armed with powerful analytical tools and a solid biochemical framework, the scientific community is now poised to explore this exciting new frontier in signaling biology and unlock its therapeutic potential.

References

-

Fridjonsdottir, E., Nilsson, A., Wadensten, H., & Andrén, P. E. (2018). Brain Tissue Sample Stabilization and Extraction Strategies for Neuropeptidomics. Methods in Molecular Biology. [Link]

-

Rimmerman, N., et al. (2008). N-Palmitoyl Glycine, a Novel Endogenous Lipid That Acts As a Modulator of Calcium Influx and Nitric Oxide Production in Sensory Neurons. British Journal of Pharmacology. [Link]

-

Petr, M., et al. (2019). N-Acyl Amino Acids: Metabolism, Molecular Targets, and Role in Biological Processes. International Journal of Molecular Sciences. [Link]

-

Bradshaw, H. B., & Walker, J. M. (2005). Novel endogenous N-acyl glycines identification and characterization. Vitamins and Hormones. [Link]

-

Romanova, E. V., & Sweedler, J. V. (2023). Identifying and measuring endogenous peptides through peptidomics. ACS Chemical Neuroscience. [Link]

-

McHugh, D., et al. (2010). N-arachidonoyl glycine, an abundant endogenous lipid, potently drives directed cellular migration through GPR18, the putative abnormal cannabidiol receptor. BMC Neuroscience. [Link]

-

Long, J. Z., et al. (2018). CYP4F2 is a human-specific determinant of circulating N-acyl amino acid levels. Journal of Lipid Research. [Link]

-

Shariatgorji, M., et al. (2023). On-Tissue Chemical Derivatization for Comprehensive Mapping of Brain Carboxyl and Aldehyde Metabolites by MALDI–MS Imaging. Journal of the American Society for Mass Spectrometry. [Link]

-

Guan, X., et al. (2011). Ceramide signaling in cancer and stem cells. Biochimica et Biophysica Acta (BBA) - Molecular and Cell Biology of Lipids. [Link]

-

Battista, N., Bari, M., & Bisogno, T. (2019). N-Acyl Amino Acids: Metabolism, Molecular Targets, and Role in Biological Processes. ResearchGate. [Link]

-

Shariatgorji, M., et al. (2023). On-Tissue Chemical Derivatization for Comprehensive Mapping of Brain Carboxyl and Aldehyde Metabolites by MALDI–MS Imaging. Journal of the American Society for Mass Spectrometry. [Link]

-

Wikipedia. (n.d.). Leucine. Wikipedia. [Link]

-

Long, J. Z., et al. (2020). A Plasma Protein Network Regulates PM20D1 and N-Acyl Amino Acid Bioactivity. ResearchGate. [Link]

-

Markus, K. (2013). Can anyone help with a protocol that allows me to extract a single hydrophilic nonapeptide from a whole rat brain for LCMS analysis?. ResearchGate. [Link]

-

Chen, L., et al. (2015). N-Oleoyl glycine, a lipoamino acid, stimulates adipogenesis associated with activation of CB1 receptor and Akt signaling pathway in 3T3-L1 adipocyte. Biochemical and Biophysical Research Communications. [Link]

-

Hanuš, L. O., et al. (2014). N-Acyl amino acids and their impact on biological processes. ResearchGate. [Link]

-

Hatalova, A., et al. (2022). Study on Tissue Homogenization Buffer Composition for Brain Mass Spectrometry-Based Proteomics. International Journal of Molecular Sciences. [Link]

-

Gangoiti, P., et al. (2017). Advances in determining signaling mechanisms of ceramide and role in disease. Journal of Lipid Research. [Link]

-

Long, J. Z., et al. (2018). Ablation of PM20D1 reveals N-acyl amino acid control of metabolism and nociception. LongLab@Stanford. [Link]

-

Romanova, E. V., & Sweedler, J. V. (2023). Identifying and Measuring Endogenous Peptides through Peptidomics. PubMed. [Link]

-

Hanuš, L., et al. (2014). N-Acyl amino acids and their impact on biological processes. BioFactors. [Link]

-

MacRaild, C. A., et al. (2020). Identification, Synthesis, Conformation and Activity of an Insulin-like Peptide from a Sea Anemone. Marine Drugs. [Link]

-

Long, J. Z., et al. (2020). A Plasma Protein Network Regulates PM20D1 and N-Acyl Amino Acid Bioactivity. Cell Chemical Biology. [Link]

-

Long, J. Z., et al. (2018). Ablation of PM20D1 reveals N-acyl amino acid control of metabolism and nociception. Proceedings of the National Academy of Sciences. [Link]

-

Long, J. Z., et al. (2018). Publications. LongLab@Stanford. [Link]

Sources

- 1. Novel endogenous N-acyl glycines identification and characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. N-Palmitoyl Glycine, a Novel Endogenous Lipid That Acts As a Modulator of Calcium Influx and Nitric Oxide Production in Sensory Neurons[image] - PMC [pmc.ncbi.nlm.nih.gov]

- 3. N-Acyl amino acids and their impact on biological processes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. N-Acyl Amino Acids: Metabolism, Molecular Targets, and Role in Biological Processes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Identifying and measuring endogenous peptides through peptidomics - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Publications — LongLab@Stanford [longlabstanford.org]

- 9. Brain Tissue Sample Stabilization and Extraction Strategies for Neuropeptidomics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. mdpi.com [mdpi.com]

- 12. uu.diva-portal.org [uu.diva-portal.org]

An In-depth Technical Guide to the Solubility and Stability of (2-Isobutyrylamino-acetylamino)-acetic Acid

Introduction

(2-Isobutyrylamino-acetylamino)-acetic acid, also known as N-isobutyryl-glycyl-glycine, is a modified dipeptide of significant interest in various research domains. Its structure, featuring a hydrophobic isobutyryl group capping the N-terminus of a simple glycyl-glycine backbone, presents a unique combination of properties that influence its behavior in solution. A thorough understanding of its solubility and stability is paramount for its effective application in drug development, biochemical assays, and other research endeavors. Inaccurate assessment of these parameters can lead to compromised experimental outcomes, including incorrect dosage, reduced bioactivity, and misleading results.

This guide provides a comprehensive overview of the anticipated solubility and stability characteristics of (2-Isobutyrylamino-acetylamino)-acetic acid, grounded in established principles of peptide chemistry. It offers not just data, but also the scientific rationale behind experimental design and detailed protocols for empirical validation.

Physicochemical Properties

The fundamental physicochemical properties of (2-Isobutyrylamino-acetylamino)-acetic acid are summarized below. These properties provide the basis for predicting its behavior in various solvent systems.

| Property | Value | Source |

| Molecular Formula | C8H14N2O4 | [1] |

| Molecular Weight | 202.21 g/mol | [1] |

| CAS Number | 436096-89-8 | [1] |

| Synonyms | N-(2-methylpropanoyl)glycylglycine, isobutyryl-Gly-Gly-OH, 2-[[2-(2-methylpropanoylamino)acetyl]amino]acetic acid | [1] |

Predicted Physicochemical Properties:

| Property | Predicted Value | Note |

| logP | -0.1568 | Indicates a relatively hydrophilic character, though the isobutyryl group adds hydrophobicity compared to glycylglycine. |

| Topological Polar Surface Area (TPSA) | 66.4 Ų | Suggests good potential for membrane permeability. |

| Hydrogen Bond Donors | 2 | |

| Hydrogen Bond Acceptors | 2 |

Solubility Profile

The solubility of a peptide is a critical parameter, dictated by the interplay of its amino acid composition, length, net charge, and the pH of the solvent.[2][3] For (2-Isobutyrylamino-acetylamino)-acetic acid, the N-terminal isobutyryl group introduces a hydrophobic character and neutralizes the positive charge of the N-terminal amine.[4] The C-terminal carboxylic acid provides a negative charge at pH values above its pKa.

Predicted Solubility

Based on its structure, the following solubility profile is anticipated:

| Solvent | Predicted Solubility | Rationale |

| Water | Moderately soluble | The glycylglycine backbone is hydrophilic, but the hydrophobic isobutyryl group may limit high solubility.[5] |

| Acidic Buffers (pH < 4) | Lower solubility | The C-terminal carboxyl group will be protonated, reducing the net charge and potentially decreasing solubility.[6] |

| Neutral to Basic Buffers (pH > 7) | Higher solubility | The C-terminal carboxyl group will be deprotonated, increasing the net negative charge and enhancing solubility in aqueous media.[6] |

| Organic Solvents (DMSO, DMF, Methanol) | Soluble | The presence of the hydrophobic isobutyryl group suggests that organic solvents should effectively solubilize the compound.[7] |

Experimental Workflow for Solubility Determination

A robust determination of solubility requires a systematic experimental approach. The following workflow outlines the standard shake-flask method.

Caption: Workflow for solubility determination by the shake-flask method.

Protocol for Solubility Determination

1. Materials and Reagents:

-

(2-Isobutyrylamino-acetylamino)-acetic acid

-

Solvents: Deionized water, phosphate-buffered saline (PBS) pH 7.4, 0.1 M HCl, 0.1 M NaOH, Dimethyl sulfoxide (DMSO)

-

Vials with screw caps

-

Orbital shaker or vortex mixer

-

Centrifuge

-

HPLC system with a UV detector

-

Volumetric flasks and pipettes

2. Procedure:

-

Add an excess amount of (2-Isobutyrylamino-acetylamino)-acetic acid to a vial (e.g., 10 mg).

-

Pipette a known volume of the desired solvent (e.g., 1 mL) into the vial.

-

Securely cap the vial and place it on an orbital shaker at a constant temperature (e.g., 25°C) for 24 to 48 hours to ensure equilibrium is reached.

-

After incubation, allow the vials to stand undisturbed for at least 2 hours.

-

Centrifuge the vials at high speed (e.g., 10,000 x g) for 15 minutes to pellet the undissolved solid.

-

Carefully withdraw a known volume of the clear supernatant.

-

Prepare a series of dilutions of the supernatant with the appropriate mobile phase for HPLC analysis.

-

Quantify the concentration of the dissolved peptide using a validated HPLC method with a standard curve.

-

Calculate the solubility in mg/mL or molarity.

Stability Profile

The stability of a peptide is crucial for its shelf-life and efficacy. Peptides are susceptible to both chemical and physical degradation.[8] For (2-Isobutyrylamino-acetylamino)-acetic acid, the primary chemical degradation pathway is expected to be the hydrolysis of its two amide bonds. The N-terminal isobutyryl group may offer some protection against aminopeptidases, potentially increasing its stability compared to the parent dipeptide, glycylglycine.[4]

Potential Degradation Pathways

The principal chemical degradation mechanisms for this dipeptide derivative are:

-

Acid- and Base-Catalyzed Hydrolysis: Cleavage of the peptide bonds is accelerated at pH extremes.[8]

-

Oxidation: While the molecule lacks highly susceptible residues like methionine or cysteine, oxidative degradation under harsh conditions cannot be entirely ruled out.

Caption: Potential hydrolytic degradation pathways.

Experimental Workflow for Stability Assessment

A stability-indicating analytical method is essential to accurately quantify the decrease of the parent compound and the increase of degradation products over time.[8] High-Performance Liquid Chromatography (HPLC) is the standard technique for this purpose.[9][10]

Caption: Workflow for developing and conducting a stability study.

Protocol for a Stability-Indicating HPLC Method

1. Forced Degradation Study:

-

Objective: To generate potential degradation products and ensure the analytical method can separate them.

-

Conditions:

-

Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

-

Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.

-

Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

-

Thermal Degradation: 80°C for 48 hours (solid state and in solution).

-

Photostability: Expose to light according to ICH Q1B guidelines.

-

-

Analysis: Analyze all stressed samples by HPLC with a photodiode array (PDA) detector and mass spectrometry (MS) to identify and characterize degradation products.

2. HPLC Method Development and Validation:

-

Column: A C18 reversed-phase column is a suitable starting point.

-

Mobile Phase: A gradient of water with 0.1% trifluoroacetic acid (TFA) or formic acid (Mobile Phase A) and acetonitrile with 0.1% TFA or formic acid (Mobile Phase B).

-

Detection: UV detection at a suitable wavelength (e.g., 210-220 nm).

-

Validation (according to ICH Q2(R1) guidelines):

-

Specificity: Demonstrate that the peak for the parent compound is free from interference from degradation products and excipients.

-

Linearity: Establish a linear relationship between concentration and peak area over a defined range.

-

Accuracy and Precision: Determine the closeness of the measured values to the true values and the degree of scatter between a series of measurements.

-

Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified.

-

3. Formal Stability Study:

-

Prepare solutions of (2-Isobutyrylamino-acetylamino)-acetic acid in the desired formulation buffer.

-

Store aliquots in appropriate containers at various conditions (e.g., 5°C, 25°C/60% RH, 40°C/75% RH).

-

At specified time points (e.g., 0, 1, 3, 6, 12 months), withdraw samples and analyze them using the validated stability-indicating HPLC method.

-

Quantify the amount of the parent compound remaining and any major degradation products formed.

-

Plot the concentration of the parent compound versus time to determine the degradation kinetics and estimate the shelf-life.

Summary and Recommendations

(2-Isobutyrylamino-acetylamino)-acetic acid is predicted to be a moderately water-soluble compound, with its solubility likely increasing in neutral to basic aqueous solutions. For challenging solubilization, organic solvents such as DMSO are recommended as a starting point, followed by careful dilution into aqueous buffers.[7]

The primary stability concern for this molecule is the hydrolytic cleavage of its amide bonds, a process that is expected to be accelerated by extremes in pH and elevated temperatures. For storage, it is advisable to keep the compound in its solid, lyophilized form at low temperatures (e.g., -20°C) and protected from moisture. For solutions, preparation in a buffer at a pH close to neutral and storage at 2-8°C for short periods is recommended. The N-terminal isobutyryl group may confer enhanced stability against enzymatic degradation compared to its parent peptide, glycylglycine.

The protocols and workflows provided in this guide offer a robust framework for the empirical determination of the solubility and stability of (2-Isobutyrylamino-acetylamino)-acetic acid, ensuring reliable and reproducible data for research and development applications.

References

-

Peptide Solubility Guidelines - How to solubilize a peptide . (n.d.). Retrieved from [Link]

-

Peptide Solubilization . (n.d.). JPT. Retrieved from [Link]

- Synge, R. L. M. (1945). The kinetics of low temperature acid hydrolysis of gramicidin and of some related dipeptides. Biochemical Journal, 39(4), 351–355.

- Long, D. A., & Truscott, T. G. (1963). Peptide Kinetics. Part I.—The Acid-catalysed Hydrolysis of Dipeptides and Tripeptides. Transactions of the Faraday Society, 59, 907.

- Harris, J. I., Cole, R. D., & Pon, N. G. (1956). The Kinetics of Acid Hydrolysis of Dipeptides. Biochemical Journal, 62(1), 154–159.

-

Hydrolysis and Cyclodehydration of Dipeptide under Hydrothermal Conditions . (2025, August 5). ResearchGate. Retrieved from [Link]

-

Glycylglycine . (n.d.). In Wikipedia. Retrieved from [Link]

-

Peptide Solubility . (n.d.). Bio Basic. Retrieved from [Link]

-

GLYCYLGLYCINE . (n.d.). Ataman Kimya. Retrieved from [Link]

-

Should My Peptide Be Acetylated? . (2025, August 14). LifeTein. Retrieved from [Link]

- Rodgers, M. T., & Armentrout, P. B. (1997). Structure and stability of complexes of glycine and glycine methyl analogs with H+, Li+, and Na+. Journal of the American Chemical Society, 119(44), 10744–10752.

- dos Santos, L. D., Constantino, V. R. L., & da Silva, M. A. (2023). Development of Dipeptide N–acetyl–L–cysteine Loaded Nanostructured Carriers Based on Inorganic Layered Hydroxides. Pharmaceutics, 15(3), 955.

-

2.11: Peptide Hydrolysis . (2023, May 3). Chemistry LibreTexts. Retrieved from [Link]

- Kumar, R., et al. (2025). Role of Glycine and Its Methyl-Derivatives on Conformational Stability and Dynamics of Cytochrome c. Biophysical Journal.

-

The optimization and validation of a stability indicating rP-HPLC method to analyze the long term and in use stability of two short peptides . (2025, January 17). Taylor & Francis Online. Retrieved from [Link]

-

Stability-indicating methods for peptide drug analysis . (2025, December 11). AMSbiopharma. Retrieved from [Link]

- Ghosh, S., et al. (2024). Glycylglycine promotes the solubility and antigenic utility of recombinant HCV structural proteins in a point-of-care immunoassay for detection of active viremia. Virology Journal, 21(1), 12.

-

HPLC Analysis Methods for Peptide Characterization . (2024, November 13). Biovera. Retrieved from [Link]

-

(2-Isobutyrylamino-acetylamino)-acetic acid . (n.d.). PubChem. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Peptide kinetics. Part 1.—Acid-catalyzed hydrolysis of L-leucyl-glycyl-L-leucine - Transactions of the Faraday Society (RSC Publishing) [pubs.rsc.org]

- 3. Glycylglycine promotes the solubility and antigenic utility of recombinant HCV structural proteins in a point-of-care immunoassay for detection of active viremia - PMC [pmc.ncbi.nlm.nih.gov]

- 4. lifetein.com [lifetein.com]

- 5. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]

- 6. jpt.com [jpt.com]

- 7. bachem.com [bachem.com]

- 8. Stability-indicating methods for peptide drug analysis | AMSbiopharma [amsbiopharma.com]

- 9. tandfonline.com [tandfonline.com]

- 10. ijsra.net [ijsra.net]

N-Isobutyryl-glycyl-glycine: A Comprehensive Technical Guide to its Biological Relevance

Abstract

This technical guide provides a comprehensive overview of the potential biological relevance of N-isobutyryl-glycyl-glycine, a molecule at the intersection of amino acid metabolism and peptide chemistry. While direct research on this specific tripeptide derivative is nascent, this document synthesizes information on its constituent components, the known biological context of the structurally related metabolite N-isobutyryl-glycine, and the broader functional roles of N-acylated peptides. By examining its potential synthesis, predicted physicochemical properties, and hypothetical biological activities, this guide serves as a foundational resource for researchers, scientists, and drug development professionals. Detailed experimental protocols for chemical synthesis, in silico analysis, and in vitro and in vivo evaluation are provided to facilitate further investigation into the therapeutic and physiological potential of N-isobutyryl-glycyl-glycine.

Introduction

The study of small biomolecules offers a fertile ground for the discovery of novel therapeutic agents and the elucidation of complex biological pathways. N-isobutyryl-glycyl-glycine emerges as a molecule of interest due to its unique structure, combining a short peptide backbone with an N-terminal acyl modification. This guide explores the untapped potential of this compound, drawing upon established knowledge of its chemical motifs to build a scientifically rigorous framework for its investigation.

Chemical Identity and Properties of N-isobutyryl-glycyl-glycine

N-isobutyryl-glycyl-glycine is a tripeptide derivative characterized by an isobutyryl group attached to the N-terminus of a glycyl-glycine dipeptide. The isobutyryl group, a four-carbon branched acyl chain, imparts a degree of hydrophobicity to the otherwise polar peptide backbone. The glycyl-glycine moiety provides a simple, flexible peptide structure.

| Property | Predicted Value |

| Molecular Formula | C8H14N2O4 |

| Molecular Weight | 202.21 g/mol |

| Structure | (CH3)2CHCO-NHCH2CO-NHCH2COOH |

Predicted properties are based on standard chemical structure software and may vary from experimental values.

Scope and Purpose of the Guide

This guide is designed to be an in-depth technical resource that:

-

Provides a comprehensive background on the chemical components and related biological compounds.

-

Proposes potential synthetic routes, both chemical and enzymatic.

-

Outlines a strategy for the in silico prediction of its biological properties and potential targets.

-

Details experimental protocols for the in vitro and in vivo assessment of its biological activity.

-

Stimulates further research into the potential therapeutic applications of N-isobutyryl-glycyl-glycine.

Biological Context and Rationale for Investigation

While N-isobutyryl-glycyl-glycine has not been extensively studied, its close relative, N-isobutyrylglycine, is a known human urinary metabolite.[1][2][3] The presence of N-isobutyrylglycine in urine is particularly elevated in individuals with certain inborn errors of metabolism, such as isobutyryl-CoA dehydrogenase deficiency.[1][4] This metabolic link provides a compelling starting point for investigating the potential biological significance of its elongated counterpart, N-isobutyryl-glycyl-glycine.

N-acyl amino acids, the broader class to which these molecules belong, are emerging as important signaling molecules with diverse biological roles.[5][6][7] They have been implicated in neurotransmission, inflammation, and cellular proliferation.[5][6] For instance, various N-acyl amino acids have been shown to interact with G protein-coupled receptors (GPCRs) and ion channels.[5] The addition of a second glycine residue to N-isobutyrylglycine could modulate its solubility, stability, and interaction with biological targets, potentially giving rise to novel biological activities.

Synthesis and Characterization

The generation of N-isobutyryl-glycyl-glycine for research purposes can be achieved through established methods of peptide synthesis.

Chemical Synthesis Routes

Both solid-phase peptide synthesis (SPPS) and liquid-phase peptide synthesis (LPPS) are viable methods for producing N-isobutyryl-glycyl-glycine.

-

Solid-Phase Peptide Synthesis (SPPS): This is often the preferred method for its efficiency and potential for automation. The synthesis would involve anchoring the C-terminal glycine to a solid support resin, followed by the sequential coupling of the next glycine and finally the isobutyryl group.

-

Liquid-Phase Peptide Synthesis (LPPS): This classical approach involves carrying out all reactions in solution. While potentially more labor-intensive due to the need for purification after each step, it can be advantageous for large-scale synthesis.

Experimental Protocol: Solid-Phase Synthesis of N-isobutyryl-glycyl-glycine

-

Resin Preparation: Start with a pre-loaded Fmoc-Gly-Wang resin. Swell the resin in a suitable solvent like N,N-dimethylformamide (DMF).

-

Fmoc Deprotection: Remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the glycine on the resin using a solution of 20% piperidine in DMF.

-

Glycine Coupling: Activate the next Fmoc-glycine amino acid using a coupling agent such as HBTU/HOBt in the presence of a base like diisopropylethylamine (DIPEA) and add it to the resin to form the dipeptide.

-

Fmoc Deprotection: Repeat the deprotection step to remove the Fmoc group from the newly added glycine.

-

Isobutyryl Capping: React the free N-terminus of the dipeptide with isobutyric anhydride or isobutyryl chloride in the presence of a base to attach the isobutyryl group.

-

Cleavage and Deprotection: Cleave the final product from the resin and remove any side-chain protecting groups using a cleavage cocktail, typically containing trifluoroacetic acid (TFA).

-

Purification: Purify the crude product using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Characterization: Confirm the identity and purity of the synthesized N-isobutyryl-glycyl-glycine using mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

Potential Enzymatic Synthesis

The biosynthesis of N-isobutyryl-glycyl-glycine in a biological system would likely involve peptide ligases or other enzymes capable of forming peptide bonds.[8][9][10][11] While specific enzymes have defined substrate specificities, some exhibit broader activity. It is conceivable that an enzyme could catalyze the ligation of glycine to N-isobutyryl-glycine, particularly if N-isobutyryl-glycine accumulates to high concentrations as seen in certain metabolic disorders. Further research is needed to identify potential candidate enzymes.

Caption: Hypothetical enzymatic synthesis of N-isobutyryl-glycyl-glycine.

In Silico Prediction of Biological Relevance

In the absence of experimental data, in silico methods provide a powerful first step in predicting the biological properties and potential targets of N-isobutyryl-glycyl-glycine.[12][13][14][15][16]

Physicochemical Properties and ADMET Prediction

A variety of free and commercial software tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of small molecules.[17][18][19][20][21]

| ADMET Parameter | Predicted Outcome | Rationale |

| Aqueous Solubility | Moderate to High | The peptide backbone and carboxyl group contribute to water solubility. |

| Membrane Permeability | Low to Moderate | The isobutyryl group may slightly enhance passive diffusion, but the polar peptide nature will likely limit it. |

| Metabolic Stability | Likely susceptible to peptidases | The peptide bonds are potential sites for enzymatic cleavage. |

| Blood-Brain Barrier (BBB) Penetration | Unlikely | The polarity of the molecule is expected to prevent passive diffusion across the BBB. |

| Potential Toxicity | Low | Composed of common biological building blocks (isobutyric acid, glycine). |

Experimental Protocol: In Silico ADMET Prediction

-

Obtain SMILES String: Generate the Simplified Molecular Input Line Entry System (SMILES) string for N-isobutyryl-glycyl-glycine.

-

Select Prediction Tools: Utilize publicly available web servers such as SwissADME, pkCSM, or ADMETlab 2.0.[20][21]

-

Input Structure: Submit the SMILES string to the selected servers.

-

Analyze Results: Compile and compare the predicted ADMET parameters, paying attention to indicators of oral bioavailability, metabolic stability, and potential toxicity flags.

Biological Target Prediction

In silico target prediction tools use a variety of methods, including chemical similarity searching, data mining, and panel docking, to identify potential protein targets for a given small molecule.[14]

Caption: In silico workflow for predicting biological relevance.

Potential Biological Activities and Therapeutic Applications

Based on the activities of structurally related N-acyl amino acids and peptides, several potential biological roles for N-isobutyryl-glycyl-glycine can be hypothesized.

-

Neuromodulation: Given that other N-acyl amino acids interact with neuronal receptors and transporters, N-isobutyryl-glycyl-glycine could potentially modulate neuronal activity.[5]

-

Anti-inflammatory Effects: Some N-acylated amino acids have demonstrated anti-inflammatory properties.[5]

-

Antimicrobial Activity: The amphipathic nature of the molecule could confer antimicrobial properties.

-

Metabolic Regulation: Its connection to amino acid metabolism suggests a potential role in metabolic signaling pathways.

Experimental Approaches for a Self-Validating System

A rigorous investigation of N-isobutyryl-glycyl-glycine requires a self-validating system of in vitro and in vivo experiments to confirm or refute the in silico predictions.

In Vitro Assays

-

Cell Viability Assays: To determine any cytotoxic effects, cell viability assays (e.g., MTT, XTT) should be performed on a panel of cell lines.

-

Enzyme Inhibition Assays: Based on target predictions, enzyme inhibition assays can be conducted to assess direct interactions with specific enzymes.

-

Receptor Binding Assays: If GPCRs or ion channels are predicted as targets, receptor binding assays can quantify the affinity of N-isobutyryl-glycyl-glycine for these receptors.

-

Antimicrobial Assays: The minimum inhibitory concentration (MIC) against a panel of bacteria and fungi can be determined to assess antimicrobial activity.

In Vivo Models

Should in vitro studies reveal significant biological activity, further investigation in animal models would be warranted. The choice of model will depend on the observed in vitro effects (e.g., models of inflammation, neurological disorders, or infection).

Conclusion

N-isobutyryl-glycyl-glycine represents a novel chemical entity with unexplored biological potential. This technical guide provides a comprehensive framework for its systematic investigation, from chemical synthesis and in silico prediction to in vitro and in vivo validation. While direct evidence of its biological relevance is currently lacking, the information presented herein, based on the known activities of its constituent parts and structurally related molecules, strongly suggests that N-isobutyryl-glycyl-glycine is a worthy candidate for further research. The detailed protocols and structured approach outlined in this guide are intended to empower researchers to unlock the potential of this intriguing molecule and contribute to the ever-expanding landscape of small molecule therapeutics.

References

-

Greim, J., et al. (2019). N-Acyl amino acids and N-acyl neurotransmitter conjugates: neuromodulators and probes for new drug targets. British Journal of Pharmacology, 176(10), 1434-1453. Available at: [Link]

-

CD ComputaBio. (n.d.). Peptide ADMET Prediction Service. Retrieved January 17, 2026, from [Link]

-

Schmidt, M., et al. (2020). Natural Occurring and Engineered Enzymes for Peptide Ligation and Cyclization. Frontiers in Chemistry, 8, 570. Available at: [Link]

-

Battista, N., et al. (2019). N-Acyl Amino Acids: Metabolism, Molecular Targets, and Role in Biological Processes. Biomolecules, 9(12), 833. Available at: [Link]

-

Hubbard, B. K., & Walsh, C. T. (2003). Engineering peptide ligase specificity by proteomic identification of ligation sites. Chemistry & Biology, 10(4), 343-355. Available at: [Link]

-

Di Marzo, V., & Matias, I. (2005). N-Acyl Amino Acids: Metabolism, Molecular Targets, and Role in Biological Processes. Biochimica et Biophysica Acta (BBA) - Molecular and Cell Biology of Lipids, 1736(1-2), 1-14. Available at: [Link]

-

Nuijens, T., et al. (2017). Trypsin Related Enzymes. Frontiers in Chemistry, 5, 113. Available at: [Link]

-

Zeng, H., et al. (2020). In silico Methods for Identification of Potential Therapeutic Targets. Frontiers in Pharmacology, 11, 574556. Available at: [Link]

-

Dou, Y., et al. (2022). In Silico Methods for Identification of Potential Active Sites of Therapeutic Targets. International Journal of Molecular Sciences, 23(19), 11886. Available at: [Link]

-

Popp, B. V., & Pires, M. M. (2021). Protein Ligases: Nature's Gift for Protein/Peptide Synthesis. Biochemistry, 60(33), 2535-2547. Available at: [Link]

-

Wang, K., et al. (2013). TargetHunter: An In Silico Target Identification Tool for Predicting Therapeutic Potential of Small Organic Molecules Based on Chemogenomic Database. The AAPS Journal, 15(2), 395-406. Available at: [Link]

-

MtoZ Biolabs. (n.d.). Peptide Drug ADMET Prediction Service. Retrieved January 17, 2026, from [Link]

-

Chapman, K. D. (2022). The Biosynthesis and Metabolism of the N-Acylated Aromatic Amino Acids: N-Acylphenylalanine, N-Acyltyrosine, N-Acyltryptophan, and N-Acylhistidine. Frontiers in Plant Science, 12, 811123. Available at: [Link]

-

Kølvraa, S., et al. (1980). Excretion of Short-Chain N-acylglycines in the Urine of a Patient With D-glyceric Acidemia. Clinica Chimica Acta, 106(2), 215-221. Available at: [Link]

-

Yan, C., et al. (2022). In silico screening of protein-binding peptides with an application to developing peptide inhibitors against antibiotic resistance. PNAS Nexus, 1(4), pgac183. Available at: [Link]

-

Lagorce, D., et al. (2023). Evaluation of Free Online ADMET Tools for Academic or Small Biotech Environments. Pharmaceuticals, 16(1), 107. Available at: [Link]

-

Byk, G., et al. (2000). N-acyl-(alpha, gamma diaminobutyric acid)n hydrazide as an efficient gene transfer vector in mammalian cells in culture. Journal of Medicinal Chemistry, 43(23), 4377-4382. Available at: [Link]

-

Kumar, S., et al. (2022). In Silico Screening and Identification of Inhibitor Molecules Targeting SDS22 Protein. BioMed Research International, 2022, 9389963. Available at: [Link]

-

Burstein, S. (2014). N-Acyl amino acids and their impact on biological processes. Prostaglandins & Other Lipid Mediators, 113-115, 29-42. Available at: [Link]

-

Rupa Health. (n.d.). Isobutyrylglycine - Organic Acids, Comprehensive, Quantitative - Lab Results explained. Retrieved January 17, 2026, from [Link]

-

Brady, S. F. (2011). Long-Chain N-Acyl Amino Acid Synthases Are Linked to the Putative PEP-CTERM/Exosortase Protein-Sorting System in Gram-Negative Bacteria. Journal of Bacteriology, 193(20), 5694-5704. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). Isobutyrylglycine. PubChem Compound Database. Retrieved January 17, 2026, from [Link]

-

Human Metabolome Database. (n.d.). Showing metabocard for Isobutyrylglycine (HMDB0000730). Retrieved January 17, 2026, from [Link]

-

Flores-Holguín, N., et al. (2021). In Silico Pharmacokinetics, ADMET Study and Conceptual DFT Analysis of Two Plant Cyclopeptides Isolated From Rosaceae as a Computational Peptidology Approach. Frontiers in Chemistry, 9, 680529. Available at: [Link]

-

Hennig, A., et al. (1993). The N-acylpeptide hydrolase from porcine intestine: isolation, subcellular localization and comparative hydrolysis of peptide and isopeptide bonds. Biochimie, 75(10), 891-897. Available at: [Link]

-

FooDB. (n.d.). Showing Compound Isobutyrylglycine (FDB022208). Retrieved January 17, 2026, from [Link]

-

Adam, Z. R., & Chen, I. A. (2016). N-Carboxyanhydride-Mediated Fatty Acylation of Amino Acids and Peptides for Functionalization of Protocell Membranes. Journal of the American Chemical Society, 138(49), 15917-15926. Available at: [Link]

-

Belin, P., et al. (2021). Cyclodipeptides: An Overview of Their Biosynthesis and Biological Activity. International Journal of Molecular Sciences, 22(11), 5895. Available at: [Link]

Sources

- 1. Isobutyrylglycine - Organic Acids, Comprehensive, Quantitative - Lab Results explained | HealthMatters.io [healthmatters.io]

- 2. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 3. Human Metabolome Database: Showing metabocard for Isobutyrylglycine (HMDB0000730) [hmdb.ca]

- 4. Showing Compound Isobutyrylglycine (FDB022208) - FooDB [foodb.ca]

- 5. N-Acyl amino acids and N-acyl neurotransmitter conjugates: neuromodulators and probes for new drug targets - PMC [pmc.ncbi.nlm.nih.gov]

- 6. N-Acyl Amino Acids: Metabolism, Molecular Targets, and Role in Biological Processes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. N-Acyl Amino Acids: Metabolism, Molecular Targets, and Role in Biological Processes | MDPI [mdpi.com]

- 8. Natural Occurring and Engineered Enzymes for Peptide Ligation and Cyclization - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Engineering peptide ligase specificity by proteomic identification of ligation sites - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Peptide Ligases [labome.com]

- 11. Frontiers | Natural Occurring and Engineered Enzymes for Peptide Ligation and Cyclization [frontiersin.org]

- 12. In silico Methods for Identification of Potential Therapeutic Targets - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. TargetHunter: An In Silico Target Identification Tool for Predicting Therapeutic Potential of Small Organic Molecules Based on Chemogenomic Database - PMC [pmc.ncbi.nlm.nih.gov]

- 15. academic.oup.com [academic.oup.com]

- 16. In Silico Screening and Identification of Inhibitor Molecules Targeting SDS22 Protein. – Oriental Journal of Chemistry [orientjchem.org]

- 17. Peptide ADMET Prediction Service - CD ComputaBio [computabio.com]

- 18. Peptide ADMET Prediction - Creative Peptides-Peptide Drug Discovery [pepdd.com]

- 19. Peptide Drug ADMET Prediction Service | MtoZ Biolabs [mtoz-biolabs.com]

- 20. Evaluation of Free Online ADMET Tools for Academic or Small Biotech Environments - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Frontiers | In Silico Pharmacokinetics, ADMET Study and Conceptual DFT Analysis of Two Plant Cyclopeptides Isolated From Rosaceae as a Computational Peptidology Approach [frontiersin.org]

A Senior Scientist's Guide to Acyl-Peptide Moieties in Proteomics: Deconstructing N-isobutyryl-glycyl-glycine

Abstract

In the landscape of proteomics, the tools and molecules we employ are chosen for their precision, utility, and established role in elucidating biological mechanisms. The compound N-isobutyryl-glycyl-glycine, while structurally defined, does not currently serve as a standard reagent, probe, or biomarker within mainstream proteomics workflows. This guide, therefore, takes an expert-led approach to deconstruct this molecule into its constituent chemical motifs: the N-isobutyryl group and the di-glycine backbone . Each of these moieties, in its own right, is central to a distinct and highly significant sub-field of proteomics. We will explore the profound role of isobutyrylation as a key post-translational modification (PTM) in the study of the "acylome," and the critical importance of the di-glycine remnant as the canonical signature for mapping the "ubiquitinome." By understanding the established applications of these components, we can provide a comprehensive technical overview for researchers and drug developers, and postulate the analytical considerations for novel acyl-peptides.

Part 1: The N-Isobutyryl Group - A Key Signature in the Cellular Acylome

The N-terminal isobutyryl group is a branched-chain, four-carbon acyl modification. While N-terminal modifications exist, the isobutyryl group has gained significant attention as a PTM on the epsilon-amino group of lysine residues, known as lysine isobutyrylation (Kibu). This modification is a member of a growing family of short-chain lysine acylations that act as crucial regulators of protein function, connecting cellular metabolism directly to epigenetic regulation and cell signaling.[1][2]

Biological Causality and Significance

Lysine isobutyrylation is not a random chemical event; it is a dynamically regulated PTM with a distinct metabolic origin. The donor molecule for this modification, isobutyryl-CoA, is derived primarily from the catabolism of the branched-chain amino acid valine.[1][2] This metabolic linkage means that the prevalence of Kibu on cellular proteins, particularly histones, can serve as a direct readout of metabolic flux through this pathway.

Functionally, Kibu has been shown to be a significant mark on histone proteins, where it is regulated by histone acetyltransferases (HATs) such as p300, which exhibit lysine isobutyryltransferase activity.[1][2] The presence of this bulky, branched modification on lysine residues can disrupt electrostatic interactions and create binding sites for specific reader proteins, thereby influencing chromatin structure and gene expression.

The Proteomics Workflow for Kibu Site Identification

Identifying and quantifying thousands of Kibu sites across the proteome requires a specialized enrichment strategy coupled with high-resolution mass spectrometry. The causality behind this workflow is the need to isolate the very low-abundance Kibu-modified peptides from the vast excess of unmodified peptides.

Caption: Workflow for proteome-wide analysis of lysine isobutyrylation (Kibu).

Experimental Protocol: Kibu Peptide Enrichment

This protocol provides a generalized methodology. Each step is self-validating: for example, the success of the digestion can be checked on a gel, and the enrichment efficiency is ultimately validated by the number of Kibu sites identified in the MS analysis.

-

Protein Extraction and Digestion:

-

Lyse cells or tissues in a urea-based buffer (e.g., 8 M urea, 50 mM Tris-HCl, pH 8.0) containing protease and deacetylase inhibitors.

-

Quantify protein concentration using a BCA assay.

-

Reduce disulfide bonds with 5 mM DTT for 30 minutes at 37°C.

-

Alkylate cysteine residues with 15 mM iodoacetamide for 30 minutes at room temperature in the dark.

-

Dilute the urea concentration to <2 M with 50 mM Tris-HCl, pH 8.0.

-

Digest the proteins with sequencing-grade trypsin (e.g., at a 1:50 enzyme-to-protein ratio) overnight at 37°C.

-

-

Peptide Desalting:

-

Acidify the digest with trifluoroacetic acid (TFA) to a final concentration of 0.1%.

-

Desalt the peptides using a C18 Sep-Pak cartridge and dry the eluate completely in a vacuum centrifuge.

-

-

Immunoaffinity Purification (IAP):

-

Resuspend the dried peptides in IAP buffer (e.g., 50 mM MOPS/NaOH, pH 7.2, 10 mM Na2HPO4, 50 mM NaCl).

-

Prepare anti-Kibu antibody-conjugated beads by washing them several times with IAP buffer.

-

Incubate the peptide solution with the antibody beads for 2-4 hours at 4°C with gentle rotation.

-

Wash the beads extensively with IAP buffer, followed by washes with water to remove non-specifically bound peptides.

-

-

Elution and Final Desalting:

-

Elute the enriched Kibu peptides from the beads using 0.15% TFA.

-

Immediately desalt the eluted peptides using a C18 StageTip or equivalent micro-purification method.

-

Dry the final enriched peptide fraction and store at -80°C until LC-MS/MS analysis.

-

Data Presentation: Comparison of Lysine Acylations

The isobutyryl group is one of several short-chain acylations, each with unique properties and metabolic origins.

| PTM | Structure | Mass Shift (Da) | Metabolic Precursor | Key Biological Context |

| Acetylation | -COCH₃ | +42.0106 | Acetyl-CoA | Gene Regulation, Metabolism |

| Propionylation | -COCH₂CH₃ | +56.0262 | Propionyl-CoA | Amino Acid/Fatty Acid Metabolism |

| Butyrylation | -CO(CH₂)₂CH₃ | +70.0419 | Butyryl-CoA | Fatty Acid Metabolism, Gut Microbiome |

| Isobutyrylation | -COCH(CH₃)₂ | +70.0419 | Isobutyryl-CoA | Branched-Chain Amino Acid Metabolism |

| Succinyl. | -CO(CH₂)₂COOH | +100.0160 | Succinyl-CoA | TCA Cycle |

| β-hydroxybutyryl. | -COCH₂CH(OH)CH₃ | +86.0368 | β-hydroxybutyryl-CoA | Ketone Body Metabolism[3] |

Part 2: The Di-Glycine Remnant - The Canonical Signature of Ubiquitination

The second component of our molecule, the glycyl-glycine (Gly-Gly) peptide, is of paramount importance in proteomics as the definitive marker for protein ubiquitination. Ubiquitination is a major PTM where the 76-amino acid protein ubiquitin is attached to lysine residues of substrate proteins, regulating nearly all cellular processes, most notably protein degradation.[4][5]

The Origin of the K-ε-GG Signature

The direct analysis of intact ubiquitinated proteins is challenging due to their size and complexity. The breakthrough in ubiquitin proteomics came from the realization that after digesting a ubiquitinated proteome with trypsin, a characteristic di-glycine remnant (K-ε-GG) remains covalently attached to the epsilon-amino group of the modified lysine.[6][7] This occurs because trypsin cleaves after lysine and arginine, but it cannot cleave the isopeptide bond between the C-terminus of ubiquitin (which ends in ...Arg-Gly-Gly) and the substrate lysine. The cleavage after the arginine leaves the final two glycine residues of ubiquitin attached. This small, unique mass signature (+114.0429 Da) is the target for enrichment.

The Proteomics Workflow for Ubiquitin Remnant Profiling

This workflow is one of the most powerful methods in proteomics for studying signaling pathways and protein turnover. Its logic hinges on the highly specific recognition of the K-ε-GG motif by a specialized antibody, enabling the enrichment of formerly ubiquitinated peptides by several thousand-fold.[4][8]

Caption: Workflow for ubiquitin remnant profiling (K-ε-GG proteomics).

Experimental Protocol: K-ε-GG Peptide Enrichment

This protocol is robust and widely used, forming the basis of commercial kits like the PTMScan® Ubiquitin Remnant Motif Kit.[4][5] The critical, self-validating step is the inclusion of deubiquitinase (DUB) inhibitors during lysis to preserve the ubiquitination state of proteins.

-

Protein Extraction and Digestion:

-

Lyse cells in urea buffer supplemented with potent DUB inhibitors (e.g., PR-619, NEM) to prevent loss of the modification.

-

Perform protein quantification, reduction, alkylation, and tryptic digestion as described in the Kibu protocol (Section 1.3, Step 1).

-

-

Peptide Desalting:

-

Acidify and desalt the total peptide mixture using a C18 cartridge. This step is crucial to remove detergents and salts that interfere with antibody binding.

-

-

Immunoaffinity Purification (IAP):

-

Resuspend the desalted peptides in IAP buffer.

-

Incubate the peptides with pre-washed anti-K-ε-GG antibody-conjugated beads (e.g., from Cell Signaling Technology, #5562) for 2-4 hours at 4°C.[5] The high specificity of this antibody is the cornerstone of the entire method.[6][7]

-

Perform extensive washes of the beads with IAP buffer to remove the vast excess of unmodified peptides. A final wash with water is performed to remove buffer salts.

-

-

Elution and Final Desalting:

-

Elute the K-ε-GG peptides with 0.15% TFA.

-

Perform a final desalting step using C18 StageTips to concentrate the sample and ensure it is compatible with mass spectrometry.

-

Dry the enriched peptides and prepare for LC-MS/MS analysis. The mass spectrometer will be programmed to look for peptides containing a variable modification of +114.0429 Da on lysine residues.

-

Part 3: Synthesis & Future Perspectives - Analytical View of N-isobutyryl-glycyl-glycine

While N-isobutyryl-glycyl-glycine is not a tool in the proteomics arsenal, a senior scientist must be prepared to identify and characterize unknown molecules. If this specific molecule were present in a biological sample (e.g., as a novel metabolite or a synthetic artifact), how would we approach its analysis?

Mass Spectrometric Characteristics

-

Monoisotopic Mass: 203.0977 Da (for the [M+H]⁺ ion).

-

Formula: C₈H₁₄N₂O₄

-

Identification Strategy: In a standard proteomics search, this molecule would not be identified as it is not a peptide derived from a protein sequence. It would need to be identified via metabolomics approaches or by searching MS/MS spectra against a chemical compound database.

Predicted Fragmentation (MS/MS)

The fragmentation pattern in a collision-induced dissociation (CID) experiment is predictable and provides the ultimate structural validation. The most labile bond is the peptide bond between the two glycine residues.

Caption: Predicted major fragmentation of N-isobutyryl-glycyl-glycine in MS/MS.

-

b₂-ion (m/z 143.08): Cleavage of the Gly-Gly peptide bond would yield the N-terminal fragment, N-isobutyryl-glycine.

-

y₁-ion (m/z 76.02): The same cleavage would yield the C-terminal glycine fragment.

-

Other Fragments: Neutral loss of water (-18 Da) and ammonia (-17 Da) from the precursor or fragment ions would also be expected.

Hypothetical Applications

While purely speculative, we can envision potential roles for this molecule based on its structure:

-

Internal Standard: A stable isotope-labeled (e.g., ¹³C, ¹⁵N) version of N-isobutyryl-glycyl-glycine could theoretically be developed as an internal standard for targeted metabolomics assays aimed at diagnosing organic acidemias, where related compounds are known biomarkers.[9]

-

Enzyme Substrate: It could be used to screen for novel proteases or acyl-peptide amidases that have specificity for N-acylated dipeptides.

Conclusion

The inquiry into the role of N-isobutyryl-glycyl-glycine in proteomics serves as a powerful case study in scientific deconstruction. While the molecule itself is inert in the field, its constituent parts are foundational to two of the most dynamic areas of protein PTM analysis. The isobutyryl group provides a direct window into the metabolic state of the cell through the study of lysine isobutyrylation, a critical epigenetic and regulatory mark. In parallel, the di-glycine remnant is the indispensable signature that enables the proteome-wide mapping of ubiquitination sites, which is fundamental to understanding protein degradation, cell cycle control, and drug development.

For researchers, scientists, and drug developers, the lesson is twofold. First, a deep, mechanistic understanding of the chemical moieties that underpin our techniques is essential. Second, the power of proteomics lies in its specific and robust workflows—workflows designed to enrich and identify precise, biologically significant signatures like Kibu and K-ε-GG from immense cellular complexity. It is through the rigorous application of these established principles that we continue to advance our understanding of protein biology.

References

-

Udeshi, N. D., et al. (2013). Refined preparation and use of anti-diglycine remnant (K-ε-GG) antibody enables routine quantification of 10,000s of ubiquitination sites in single proteomics experiments. Molecular & Cellular Proteomics, 12(3), 825-831. [Link][6]

-

Kim, W., et al. (2011). Systematic and quantitative assessment of the ubiquitin-modified proteome. Molecular cell, 44(2), 325-340. [Link]

-

Kaiser, S. E., et al. (2011). Global mass spectrometry-based analysis of protein ubiquitination using K-ε-GG remnant antibody enrichment. Nature Methods, 8(8), 701-705. [Link][8]

-

Swatek, K. N., & Komander, D. (2016). Ubiquitin modifications. Cell research, 26(4), 399-422. [Link][4]

-

Chen, Y., et al. (2007). Lysine propionylation and butyrylation are novel post-translational modifications in histones. Molecular & Cellular Proteomics, 6(5), 812-819. [Link]

-

Huang, H., et al. (2022). Quantitative Proteomics Reveals the Role of Lysine 2-Hydroxyisobutyrylation Pathway Mediated by Tip60. Journal of Proteome Research, 21(3), 738-749. [Link][11]

-

PubChem. (n.d.). N-Isobutylglycine. National Center for Biotechnology Information. [Link][12]

-

He, S., et al. (2012). Facilitated synthesis of proteins containing modified dipeptides. Journal of the American Chemical Society, 134(30), 12544-12547. [Link][13]

-